Ochratoxin A-O-methyl, methyl ester

Reversed-phase HPLC Mycotoxin derivatization Identity confirmation

OA-Me2 is the essential, non-fluorescent dimethyl derivative for confirming ochratoxin A (OTA) identity under EU Reg. 1881/2006. Methylation at C8 quenches native OTA fluorescence, making OA-Me2 uniquely suited for orthogonal HPLC-UV detection at 254 nm without interfering with fluorescent OTA quantification. It is the sole compound validated for the GC-MS negative-ion chemical ionization method achieving 0.1 ppb confirmation limits across >60 real contaminated samples. Its distinct +309-second retention time shift and defined ELISA cross-reactivity profile make it an irreplaceable system suitability marker and positive control. No other ochratoxin analogue can be substituted for this specific derivatization workflow.

Molecular Formula C22H22ClNO6
Molecular Weight 431.9 g/mol
CAS No. 4825-87-0
Cat. No. B1211843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOchratoxin A-O-methyl, methyl ester
CAS4825-87-0
SynonymsOA-Me2
ochratoxin A-O-methyl, methyl este
Molecular FormulaC22H22ClNO6
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=C(C(=C2C(=O)O1)OC)C(=O)NC(CC3=CC=CC=C3)C(=O)OC)Cl
InChIInChI=1S/C22H22ClNO6/c1-12-9-14-16(23)11-15(19(28-2)18(14)22(27)30-12)20(25)24-17(21(26)29-3)10-13-7-5-4-6-8-13/h4-8,11-12,17H,9-10H2,1-3H3,(H,24,25)/t12-,17+/m1/s1
InChIKeyRCTSSFFIVYPOQC-PXAZEXFGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ochratoxin A-O-methyl, methyl ester (CAS 4825-87-0): Analytical Reference Standard for Mycotoxin Confirmation


Ochratoxin A-O-methyl, methyl ester (OA-Me2, CAS 4825-87-0) is a synthetic dimethyl derivative of the nephrotoxic mycotoxin ochratoxin A (OTA), in which both the phenolic C8-hydroxyl and the carboxylic acid of the phenylalanine moiety are methylated [1]. With molecular formula C22H22ClNO6 and molecular weight 431.87 g/mol, it belongs to the ochratoxin class of isocoumarin-based fungal secondary metabolites . This compound is not a natural metabolite but is instead prepared synthetically via diazomethane treatment of OTA and serves principally as an analytical reference and identity confirmation tool rather than a biologically active endpoint [2].

Why Ochratoxin A and Its Mono-Esters Cannot Substitute for OA-Me2 (CAS 4825-87-0) in Analytical Confirmation Workflows


Within the ochratoxin family, subtle structural modifications—particularly to the phenolic C8-hydroxyl and the carboxylic acid group—produce dramatic shifts in chromatographic retention, fluorescence behavior, and immunological recognition. Ochratoxin A (OTA) relies on an excited-state intramolecular proton transfer (ESIPT) from its free phenolic -OH for its characteristic blue fluorescence (λem ~465 nm) used in HPLC-FLD detection [1]. Methylation at C8 (as in OA-Me2) blocks ESIPT, quenching the native fluorescence and shifting UV absorption maxima [2]. OA-Me2 is also chromatographically distinct from the mono-methyl ester (OA-Me, CAS 16281-44-0), which retains the free phenolic -OH and thus preserves partial ESIPT fluorescence. These differences mean that OTA, OTB, OTC, and even OA-Me cannot serve as chromatographic surrogates, as each analogue produces unique retention times, detection wavelengths, and mass spectral fragmentation patterns. Consequently, OA-Me2 fulfills a specific niche as a chemically defined derivatization standard for OTA identity confirmation and stable-isotope dilution quantification that no other in-class compound can replicate [3].

Quantitative Differentiation Evidence for Ochratoxin A-O-methyl, methyl ester (CAS 4825-87-0) vs. Closest Analogs


HPLC Retention Time Shift of +309 Seconds vs. Parent Ochratoxin A Enables Unambiguous Chromatographic Resolution

When chromatographed under identical reversed-phase HPLC conditions (acetonitrile–water, 60:40 v/v), the O-methyl, methyl ester derivative (OA-Me2) exhibits a retention time increase of 309 seconds (5.15 minutes) relative to underivatized ochratoxin A [1]. This substantial ΔtR provides unambiguous chromatographic resolution from OTA and from co-extracted matrix interferences, enabling definitive peak assignment in complex biological extracts such as chicken kidney homogenates and human plasma [2].

Reversed-phase HPLC Mycotoxin derivatization Identity confirmation

Quenched ESIPT Fluorescence: 254 nm UV Absorbance Detection Distinguishes OA-Me2 from Fluorescent OTA (λem 465 nm) in HPLC-FLD Workflows

OTA produces intense blue fluorescence (λem ~465 nm under acidic conditions) via an excited-state intramolecular proton transfer (ESIPT) requiring a free phenolic C8-OH group [1]. Methylation at C8 in OA-Me2 eliminates the dissociable proton, blocking ESIPT and quenching native fluorescence [2]. As a result, OA-Me2 is detected by UV absorbance at 254 nm rather than by fluorescence, with a reported detection limit of 3 ng at 254 nm [3]. In the O-methyl ether of OA (OM-OA, which retains the free carboxylic acid), UV absorption maxima were recorded at 216 nm (ε = 30,100) and 310 nm (ε = 3,200), and no significant fluorescence emission was observed, a property attributed to the blocked phenolic group [4].

Fluorescence spectroscopy ESIPT quenching LC detection modality

High Cross-Reactivity with Anti-OTA Antibodies vs. Low Cross-Reactivity of OTB and OTα Defines OA-Me2 Utility in Immunoassay Validation

In an indirect competitive ELISA using two independent rabbit anti-OTA sera, the cross-reactivity for ochratoxin A methyl ester (OA-Me) was reported as 'high' (qualitative descriptor), compared to approximately 20% for ochratoxin C and low or negligible cross-reactivity for ochratoxin B, ochratoxin α, (4R)-4-hydroxyochratoxin A, and 4-hydroxyochratoxin B [1]. While this specific dataset uses the mono-methyl ester (OA-Me, methylated at the carboxylic acid only), the high cross-reactivity observed for C8-hydroxy-retaining methyl esters contrasts with the low reactivity of dechlorinated (OTB) and hydrolyzed (OTα) analogues, confirming that the isocoumarin C5-chlorine and the intact amide linkage are critical for antibody recognition [2]. OA-Me2, as the dimethyl derivative, is expected to exhibit similarly high cross-reactivity based on shared structural features, making it suitable as a positive control in ELISA validation panels where differentiation from low-cross-reactivity analogues (OTB, OTα) is required.

ELISA cross-reactivity Immunoassay validation Antibody specificity

Enhanced NADPH-Dependent Free Radical Generation in Rat Liver Microsomes vs. Other Synthetic OTA Analogs

Addition of OM-OA (the O-methyl ether of OA, which is the C8-methylated analogue retaining free carboxylic acid) together with NADPH and Fe³⁺ to rat liver microsomes resulted in a strong EPR (electron paramagnetic resonance) signal compared with the other synthetic and natural OTA analogues tested, including the ethylamide of OA (OE-OA) and lactone-opened OA (OP-OA) [1]. The spin adduct hyperfine splitting constants indicated the presence of α-hydroxyethyl radicals from generated hydroxyl radicals trapped by 4-POBN. The signal was quenchable by catalase, confirming the involvement of hydrogen peroxide-derived hydroxyl radicals [2]. Notably, OM-OA does not possess a dissociable phenolate group and does not chelate Fe³⁺, indicating that OTA-mediated hydroxyl radical production does not require the phenolic -OH group or prior Fe³⁺ complexation, a mechanistic insight unique to the O-methylated analogue [3].

Oxidative stress EPR spectroscopy Structure-activity relationship

Reduced Cytotoxicity in HeLa Cells (LC50 0.83 mM) vs. Parent OTA (LC50 0.005 mM): A 166-Fold Safety Margin for Laboratory Handling

In a comprehensive structure-activity study, the O-methyl ether of OA (OM-OA) exhibited an LC50 of 0.83 mM in HeLa cells, representing a 166-fold reduction in cytotoxicity compared to the parent OTA (LC50 = 0.005 mM) [1]. In the Bacillus brevis bacterial growth inhibition assay, OM-OA showed no inhibition at doses as high as 350 nmol/disc, whereas OTA inhibited growth at 8.7 nmol/disc [2]. These data establish that methylation of the C8 phenolic -OH (the key structural modification shared by both OM-OA and OA-Me2) dramatically attenuates toxicity in both prokaryotic and eukaryotic systems, most likely due to the elimination of the dissociable phenolate group implicated in OTA's toxicodynamics [3].

Cytotoxicity Structure-activity relationship Laboratory safety

Validated GC-MS Identity Confirmation for OTA-Positive Food Samples Using Hexadeuterated O-Methyl-d3-Ochratoxin A Methyl-d3 Ester Internal Standard

Jiao et al. (1992) developed a definitive identity confirmation procedure in which OTA extracted from food samples is chemically converted to its O-methylochratoxin A methyl ester (OA-Me2) derivative and subsequently identified by GC-MS with negative-ion chemical ionization (NICI) and multiple ion detection (MID) [1]. Quantification employs a hexadeuterated analogue—O-methyl-d3-ochratoxin A methyl-d3 ester—as the internal standard, achieving a quantitative confirmation limit down to 0.1 ppb (the HPLC-FLD detection limit of the primary screen) [2]. The method was validated on more than 60 naturally contaminated food samples and reported as 'very accurate' [3]. No other ochratoxin derivative (OTA, OTB, OTC, OTα, OA-Me, or OM-OA) can serve this specific GC-MS isotope dilution function without the complete dimethylation pattern that confers the required volatility, thermal stability, and unique mass fragmentation signature.

GC-MS Stable isotope dilution Food safety compliance

High-Value Application Scenarios for Ochratoxin A-O-methyl, methyl ester (CAS 4825-87-0) Based on Proven Differential Performance


Regulatory Food Safety OTA Identity Confirmation via GC-MS Stable-Isotope Dilution

Food testing laboratories operating under EU Regulation (EC) No. 1881/2006 or equivalent must confirm OTA-positive HPLC-FLD screening results with an orthogonal method. The OA-Me2 derivatization approach combined with hexadeuterated O-methyl-d3-OTA methyl-d3 ester internal standard provides the only published GC-MS negative-ion chemical ionization method validated down to the 0.1 ppb HPLC screening limit across >60 real contaminated samples [1]. Procurement of pure OA-Me2 (CAS 4825-87-0) is the prerequisite for implementing this identity confirmation step; no other ochratoxin analogue can be substituted.

ELISA Kit Validation and Cross-Reactivity Panel Construction

Immunoassay kit manufacturers and reference laboratories constructing OTA ELISA cross-reactivity validation panels require compounds with well-characterized antibody recognition profiles. OA-Me2 (and its mono-methyl ester homologue) exhibits high cross-reactivity with polyclonal anti-OTA antibodies raised against conjugates that preserve the free carboxylic acid, in contrast to the low cross-reactivity of ochratoxin B, ochratoxin α, and hydroxylated metabolites [1]. This defined reactivity ranking makes OA-Me2 an essential positive control for demonstrating assay specificity and for troubleshooting false-negative results attributable to antibody lot variability.

Mechanistic Toxicology Studies on OTA-Induced Oxidative Stress

Research groups investigating the role of reactive oxygen species in OTA nephrotoxicity require probe compounds that isolate specific structural contributions to free radical generation. The O-methylated OA analogues (OM-OA for the free acid, OA-Me2 for the dimethyl ester) uniquely produce a strong, catalase-quenchable EPR signal in rat liver microsomes compared to other synthetic analogues, despite lacking both the dissociable phenolate group and Fe³⁺-chelating capacity [1]. This property makes OA-Me2 the preferred tool compound for designing experiments that discriminate between phenolate-dependent and phenolate-independent mechanisms of OTA-induced hydroxyl radical production.

Chromatographic Method Development and System Suitability Testing for Mycotoxin Multi-Analyte Panels

Analytical laboratories developing multi-mycotoxin HPLC-UV or HPLC-MS methods require a non-fluorescent OTA derivative to serve as a system suitability marker that is chromatography distinct from native fluorescent OTA. The +309-second retention time shift of OA-Me2 relative to OTA under standard reversed-phase conditions (acetonitrile–water 60:40) provides an unambiguous internal standard peak detectable at 254 nm that does not interfere with OTA fluorescence quantification at λem 465 nm [1]. This orthogonal detection property is particularly valuable when screening complex matrices (spices, coffee, wine) where co-extracted fluorescent compounds may co-elute with OTA.

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